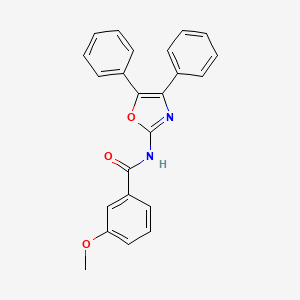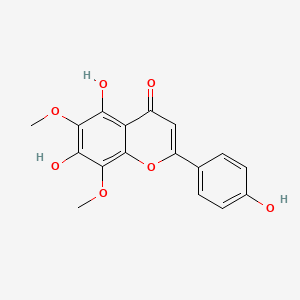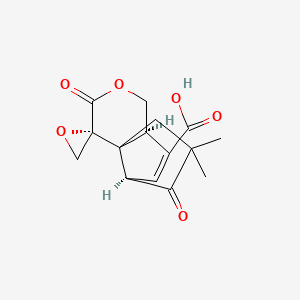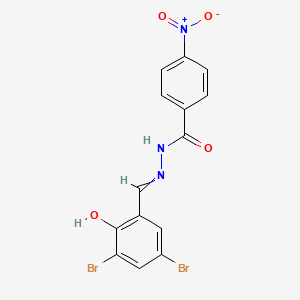![molecular formula C27H32N4O8 B1226426 2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-](/img/structure/B1226426.png)
2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]- is a natural product found in Streptomyces torulosus with data available.
科学的研究の応用
Synthesis and Chemical Modification
The derivative of 2-Pyridinecarboxamide has been a subject of interest in synthetic studies aiming at the construction of complex molecular structures. For example, research by Kinoshita and Mori (1985) involved synthesizing compounds from sugar and L-threonine derivatives, aiming to create a pyridomycin precursor, although with limited success (Kinoshita & Mori, 1985). Similarly, Youssef et al. (2012) explored the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcasing the utility of 2-Pyridinecarboxamide derivatives in generating biologically active compounds using both conventional and microwave-assisted methods (Youssef, Azab, & Youssef, 2012).
Heterocyclic Compound Synthesis
The compound has been instrumental in synthesizing various heterocyclic compounds. For instance, Ukhin et al. (2015) demonstrated the formation of new compounds like 5-[2-(2-aminophenylamino)-4,4-dimethyl-6-oxocyclohexenyl]-5-hydroxypyrimidine-2,4,6(1H,3H,6H)-trione, revealing the potential for creating diverse molecular structures (Ukhin et al., 2015).
Application in Organic Synthesis
The derivative's role extends to organic synthesis as well. Katoh, Kondoh, and Ohkanda (1996) discussed its use in producing benzyloxycarbonylating agents, illustrating its versatility in chemical transformations (Katoh, Kondoh, & Ohkanda, 1996).
Potential in Developing Antimicrobial Agents
The compound has shown promise in the development of antimicrobial agents. Abu-Melha (2013) synthesized novel heterocycles incorporating the pyrazolopyridine moiety and tested them for antimicrobial properties (Abu-Melha, 2013).
Involvement in Advanced Pharmacological Studies
The 2-Pyridinecarboxamide derivative has also been a key player in pharmacological research, with potential implications in designing drugs with specific properties. For example, Ukrainets et al. (2015) investigated the modification of the pyridine moiety for optimizing biological properties in certain compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
特性
製品名 |
2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]- |
|---|---|
分子式 |
C27H32N4O8 |
分子量 |
540.6 g/mol |
IUPAC名 |
N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22-/m1/s1 |
InChIキー |
WHIKSLGSXKIHCA-QJJXMMRLSA-N |
異性体SMILES |
CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C |
SMILES |
CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |
正規SMILES |
CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |
同義語 |
pyridomycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)

![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)
![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)
![4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1226350.png)
![2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1226351.png)







![3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B1226366.png)